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Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Oxodecanoic acid, a 2-oxo monocarboxylic acid. The information presented herein is intended

to support research and development activities by providing key analytical data and

methodologies for the characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-
Oxodecanoic acid (CAS No: 333-60-8, Molecular Formula: C₁₀H₁₈O₃, Molecular Weight:

186.25 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Due to the lack of publicly available experimental spectral data, the following are predicted

chemical shifts for the protons in 2-Oxodecanoic acid.
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-3 ~2.9 t 2H

H-4 to H-9 1.2-1.7 m 12H

H-10 0.8-0.9 t 3H

-COOH 10-12 br s 1H

¹³C NMR

Experimental ¹³C NMR data for 2-Oxodecanoic acid is available from SpectraBase[1][2].

While the full peak list is not publicly accessible, typical chemical shifts for the carbon

environments are presented below.

Carbon Atom Chemical Shift (ppm)

C-1 (-COOH) 160-170

C-2 (C=O) 190-200

C-3 35-45

C-4 to C-9 22-32

C-10 ~14

Infrared (IR) Spectroscopy
FTIR spectral data for 2-Oxodecanoic acid is available from SpectraBase, obtained from a

neat sample using a capillary cell[1][2]. The expected characteristic absorption bands are listed

below, with comparative data from the closely related 2-oxo-octanoic acid[3].
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

2970-2930 Strong
C-H stretch (asymmetric, CH₃

& CH₂)

2880-2860 Strong
C-H stretch (symmetric, CH₃ &

CH₂)

~1740 Strong C=O stretch (α-keto)

~1710 Strong C=O stretch (Carboxylic acid)

1470-1450 Medium C-H bend (CH₂)

1375-1360 Medium C-H bend (CH₃)

~1270 & ~1220 Medium CH₂ wag

~940 Broad O-H bend (Carboxylic acid)

Mass Spectrometry (MS)
Experimentally determined mass spectra for 2-Oxodecanoic acid are not readily available in

public databases. However, predicted collision cross-section data provides m/z values for

various adducts.

Adduct m/z

[M+H]⁺ 187.13288

[M+Na]⁺ 209.11482

[M-H]⁻ 185.11832

[M+NH₄]⁺ 204.15942

[M+K]⁺ 225.08876

[M]⁺ 186.12505
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard methodologies for the analysis of fatty acids

and related organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Oxodecanoic acid (5-10 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

data acquisition.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition

time, and relaxation delay are optimized for quantitative analysis.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of

scans is typically required due to the low natural abundance of the ¹³C isotope. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid

in the assignment of carbon signals (CH, CH₂, CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a neat sample, a small drop of 2-Oxodecanoic acid is placed

between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable

solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell. For solid samples, a KBr

pellet can be prepared.

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or pure solvent) is first recorded and

automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation (Derivatization): To improve volatility for GC analysis, the carboxylic acid

group of 2-Oxodecanoic acid is typically derivatized. A common method is esterification to

form the methyl ester by reaction with a reagent such as BF₃-methanol or diazomethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Chromatographic Separation: The derivatized sample is injected into the GC, where it is

vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity

column). The oven temperature is programmed to ramp up to ensure good separation of

components.

Mass Spectrometry: As the components elute from the GC column, they enter the mass

spectrometer. Electron ionization (EI) is a common technique for generating a mass

spectrum, which provides a fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of 2-Oxodecanoic acid.

Caption: Workflow for the Spectroscopic Analysis of 2-Oxodecanoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Oxodecanoic acid | C10H18O3 | CID 259794 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. spectrabase.com [spectrabase.com]

3. pubs.rsc.org [pubs.rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Oxodecanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-
oxodecanoic-acid]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1217207?utm_src=pdf-body
https://www.benchchem.com/product/b1217207?utm_src=pdf-body
https://www.benchchem.com/product/b1217207?utm_src=pdf-body
https://www.benchchem.com/product/b1217207?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/259794
https://spectrabase.com/spectrum/L36I8PBBd8L
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cp05345k
https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-oxodecanoic-acid
https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-oxodecanoic-acid
https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-oxodecanoic-acid
https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-oxodecanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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